molecular formula C18H19N3O4S B12477894 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(3-methylphenoxy)acetamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B12477894
M. Wt: 373.4 g/mol
InChI Key: IOGZNNKIKTVBCZ-UHFFFAOYSA-N
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Description

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring system can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with aminoethyl and phenoxyacetamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O4S/c1-13-5-4-6-14(11-13)25-12-17(22)19-9-10-20-18-15-7-2-3-8-16(15)26(23,24)21-18/h2-8,11H,9-10,12H2,1H3,(H,19,22)(H,20,21)

InChI Key

IOGZNNKIKTVBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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